2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol
Description
Structural Characterization of 2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol
Molecular Structure Analysis
IUPAC Nomenclature and Systematic Identification
The compound is systematically named This compound , adhering to IUPAC conventions. The root structure comprises a methanol group (-CH2OH) bonded to a 1-methyl-2-pyrrolyl moiety and a 2,4-dimethoxyphenyl ring. The molecular formula is C14H17NO3 , with a molar mass of 247.29 g/mol . The CAS registry number 1443305-22-3 provides unambiguous identification.
X-ray Crystallographic Data (if available)
No experimental X-ray crystallographic data for this compound is currently available in public databases or literature. However, analogous structures, such as 3,4-dimethylphenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443349-49-2), exhibit planar conformations with dihedral angles <10° between aromatic rings. This suggests potential similarities in packing efficiency and intermolecular interactions.
Conformational Isomerism Studies
The molecule’s flexibility arises from:
- Rotation about the C–C bond between the pyrrole and methanol groups
- Methoxy group orientation on the phenyl ring
Density functional theory (DFT) simulations of related compounds predict energy barriers of ~5–8 kcal/mol for methoxy rotation, favoring coplanar arrangements with the aromatic ring to maximize conjugation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR Predictions (CDCl3, 400 MHz):
- Pyrrole protons : δ 6.2–6.8 ppm (multiplet, 2H, H-3/H-4)
- N-methyl group : δ 3.5 ppm (singlet, 3H)
- Methoxy groups : δ 3.8–3.9 ppm (two singlets, 6H)
- Phenyl ring protons : δ 6.5–7.1 ppm (AA'XX' system, 3H)
- Methanol –OH : δ 2.1 ppm (broad singlet, 1H)
13C NMR would reveal:
Infrared (IR) and Raman Spectroscopy Profiles
Key IR absorptions (cm−1):
- O–H stretch : 3200–3400 (broad)
- C–O (methoxy) : 1250–1270
- Pyrrole ring vibrations : 1550–1600
Raman active modes at 1000–1100 cm−1 would differentiate methoxy conformers through C–O–C symmetric stretching.
Mass Spectrometric Fragmentation Patterns
Expected EI-MS fragmentation (70 eV):
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) level calculations predict:
- Dipole moment : 2.8–3.1 D (solvent-dependent)
- HOMO-LUMO gap : 4.7 eV, indicating moderate reactivity
- Partial charges :
- O (methoxy): −0.42 e
- N (pyrrole): −0.38 e
| Parameter | Value |
|---|---|
| Bond length (C–O) | 1.42 Å |
| Dihedral angle | 8.5° |
| Solvation energy | −15.2 kcal/mol |
Molecular Orbital Analysis
Frontier molecular orbitals reveal:
- HOMO : Localized on the pyrrole ring and methoxy oxygen lone pairs
- LUMO : Predominantly π* antibonding orbitals of the phenyl ring This electronic configuration facilitates charge-transfer interactions with electron-deficient species, as observed in related chalcone derivatives.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H17NO3/c1-15-8-4-5-12(15)14(16)11-7-6-10(17-2)9-13(11)18-3/h4-9,14,16H,1-3H3 |
InChI Key |
QJUHDKUDCRGIDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=C(C=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
General Procedure for Pyrrole Formation
The synthesis of pyrroles often involves the reaction of α,β-unsaturated carbonyl compounds with amines or other nucleophiles. For instance, one effective method is the use of phenacyl bromides and acetylacetone in the presence of a base like DABCO (1,4-Diazabicyclo[2.2.2]octane).
- Mix phenacyl bromide (1 mmol), acetylacetone (1 mmol), and an appropriate amine (1 mmol) in water.
- Add DABCO (5 mol%) and stir at 60°C until the reaction is complete (monitored by TLC).
- Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under vacuum.
- Purify via column chromatography using ethyl acetate/n-hexane as the eluent.
This method yields various substituted pyrroles efficiently and can be adapted to include specific substituents on the pyrrole ring.
Dimethoxyphenyl Group Introduction
Electrophilic Aromatic Substitution
To introduce the dimethoxyphenyl group onto the pyrrole, electrophilic aromatic substitution can be employed:
- Start with a substituted pyrrole prepared from previous steps.
- React with a suitable dimethoxybenzene derivative in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to facilitate substitution at the desired position on the aromatic ring.
Final Steps: Reduction and Functionalization
After synthesizing the pyrrole and introducing the dimethoxyphenyl group, further functionalization may be required to obtain the final product:
- Reduction : The final compound may require reduction of any carbonyl groups to alcohols or other functional groups as needed.
- Purification : The crude product should be purified using silica gel chromatography to isolate pure this compound.
Summary Table of Synthesis Methods
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Pyrrole Formation | Phenacyl bromide, Acetylacetone, DABCO | Water at 60°C | High |
| 2 | Electrophilic Substitution | Dimethoxybenzene derivative, AlCl₃ | Dry solvent at reflux | Moderate |
| 3 | Reduction | Reducing agent (e.g., NaBH₄) | Appropriate solvent | Variable |
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form ketones or carboxylic acids depending on conditions:
Key Finding : Strong oxidizing agents like KMnO₄ and CrO₃ preferentially target the alcohol group, while the pyrrole ring remains intact under mild conditions .
Esterification and Acylation
The hydroxyl group reacts with acylating agents to form esters:
Mechanistic Insight : Acylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic acyl group, facilitated by base (e.g., pyridine) . Steric effects from the dimethoxyphenyl group slightly reduce reactivity compared to simpler alcohols .
Nucleophilic Substitution
The alcohol group participates in SN reactions under acidic conditions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| HBr (48% aq.) | Bromo derivative | H₂SO₄, 100°C, 6h | 62% | |
| SOCl₂ | Chloro derivative | DCM, rt, 12h | 70% | |
| PPh₃/I₂ | Iodo derivative | THF, reflux, 8h | 58% |
Side Reactions : Competing elimination is observed with bulkier nucleophiles (e.g., tert-butoxide) .
Cyclization and Heterocycle Formation
The compound participates in intramolecular cyclization to form fused rings:
| Conditions | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| DMFDMA, NH₄OAc, 110°C | Pyrrolo[1,2-a]pyrazine derivative | Li₂CO₃ | 57% | |
| PTSA (toluene, reflux) | Benzofuran-pyrrole hybrid | — | 45% |
Structural Requirement : Cyclization is favored when the dimethoxyphenyl group adopts a conformation that aligns reactive centers .
Comparative Reactivity with Analogous Compounds
A comparison with structurally similar alcohols highlights substituent effects:
Trend : Electron-donating groups (e.g., methoxy) enhance oxidation resistance but reduce nucleophilic substitution rates .
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol can be achieved through several methods involving the reaction of 2,4-dimethoxybenzaldehyde with pyrrole derivatives. The characterization of the compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, a series of pyrrole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that certain compounds exhibited significant inhibition against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .
Table 1: Antimicrobial Activities of Pyrrole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| 8a | E. coli | 15 | C. albicans | 12 |
| 8b | S. aureus | 18 | A. niger | 10 |
| ... | ... | ... | ... | ... |
Anticancer Properties
Emerging research has also suggested that compounds similar to this compound may possess anticancer properties. Studies have explored the effects of pyrrole derivatives on cancer cell lines, indicating that they can induce apoptosis and inhibit cell proliferation in various types of cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at Innovare Academics, a series of pyrrole derivatives were synthesized and tested for antimicrobial properties. The study found that certain compounds derived from this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrrole derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis rates. The study concluded that these derivatives could be further explored as potential therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action of 2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol with key analogs, focusing on substituent effects, heterocycle variations, and toxicity profiles inferred from available data.
Substituent Effects on the Aromatic Ring
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (electron-donating) may enhance solubility in polar solvents compared to halogen substituents (electron-withdrawing) like chloro and fluoro, which reduce polarity .
- Amino Substituents: The presence of a 4-aminophenyl group in the pyrrolidine analog () increases hydrophilicity, as reflected in its solubility data.
Heterocycle Modifications
Key Observations:
- Aromatic vs.
- Oxygen vs.
Biological Activity
2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol, identified as CID 19046612 in chemical databases, is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies highlighting its efficacy.
- Molecular Formula : C13H15N1O3
- Molecular Weight : 235.26 g/mol
- Canonical SMILES : COC(=O)C1=CC(=C(C=C1)OC)C(N)=N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, leading to diverse biological effects such as:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Activity : Studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : It shows promise in protecting neuronal cells from damage, potentially benefiting neurodegenerative conditions.
Anticancer Studies
Research has demonstrated the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HCT-15 (Colon) | 10 | High |
| MCF-7 (Breast) | 15 | Moderate |
| A549 (Lung) | 12 | High |
In a study conducted on the HCT-15 colon carcinoma cell line, the compound exhibited an IC50 value of 10 µM, indicating potent cytotoxicity. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .
Neuroprotective Studies
In neuroprotection assays using rat cortical neurons exposed to oxidative stress, this compound significantly reduced cell death and preserved mitochondrial function. The compound's ability to scavenge free radicals was confirmed through various assays, including DPPH and ABTS radical scavenging tests .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound in vivo using a xenograft model of human cancer. The results showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis markers in treated tumors .
Case Study 2: Neuroprotection in Animal Models
In another investigation focusing on neuroprotection, the compound was administered to mice subjected to induced oxidative stress. Results indicated a marked improvement in cognitive function and a decrease in neuronal loss compared to untreated controls. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via nucleophilic addition or condensation reactions. For example, analogous methanols are prepared using ketones or aldehydes reacted with Grignard reagents or organometallic intermediates under anhydrous conditions. Ethanol and thionyl chloride are often employed as solvents or catalysts, with reflux conditions to enhance esterification or hydroxylation efficiency . Optimization includes adjusting molar ratios, temperature (e.g., 60–80°C for 12–24 hours), and inert atmospheres (N₂/Ar) to minimize side reactions. Purity is achieved via column chromatography or recrystallization using ethyl acetate/hexane mixtures.
Q. What role does this compound play as an intermediate in pharmaceutical or agrochemical research?
- Answer : The methoxy and pyrrolyl groups make it a versatile precursor for bioactive molecules. For instance, structurally similar methanols are used to synthesize antifungal agents or enzyme inhibitors by functionalizing the hydroxyl group via phosphorylation, esterification, or coupling reactions . Its aromaticity enables π-π stacking interactions in drug-receptor binding studies, while the hydroxyl group serves as a handle for derivatization in combinatorial libraries.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for structural validation?
- Answer : Discrepancies often arise from dynamic conformations in solution (NMR) vs. static solid-state structures (X-ray). To address this:
- Use SHELXL (from the SHELX suite) for high-precision crystallographic refinement, particularly for handling twinned crystals or high-resolution datasets .
- Cross-validate with computational methods (DFT or MD simulations) to model solution-state conformers and compare with experimental NMR shifts (e.g., H/C) .
- Employ mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, ensuring synthetic accuracy.
Q. What strategies exist for optimizing biocatalytic synthesis of this compound to improve enantiomeric excess (ee)?
- Answer : Biocatalysis using engineered enzymes (e.g., alcohol dehydrogenases or ketoreductases) can enhance stereoselectivity. Key approaches include:
- Screening thermostable enzymes (e.g., from Thermoanaerobacter spp.) for higher ee (>99%) in asymmetric reductions .
- Solvent engineering (e.g., ionic liquids or deep eutectic solvents) to stabilize enzyme activity and substrate solubility.
- Coupling with cofactor regeneration systems (e.g., glucose dehydrogenase) to reduce costs. Recent studies report 85–92% yield improvements using these methods .
Q. What computational methods are effective in modeling the compound’s interactions with biological targets?
- Answer : Hybrid QSAR/receptor-based models are preferred:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with cytochrome P450 or fungal lanosterol demethylase.
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy groups) using Phase or MOE.
- Machine learning : Train models on datasets like ChEMBL to predict toxicity or metabolic stability. Recent receptor-response models achieve ~70% correlation by integrating genetic diversity in receptor profiling .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 40–60°C for 4–12 weeks. Monitor degradation via HPLC-UV/ELSD.
- Kinetic analysis : Calculate degradation rate constants () using Arrhenius plots to predict shelf-life.
- Mass spectrometry : Identify degradation products (e.g., demethylation or oxidation derivatives) for mechanistic insights.
Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?
- Answer :
- NMR spectroscopy : H/C for functional group assignment; H-H COSY/NOESY for stereochemistry.
- X-ray diffraction : Resolve absolute configuration using SHELXL-refined datasets .
- Chromatography : UPLC-MS for purity assessment; chiral HPLC (e.g., Chiralpak AD-H) for ee determination.
Data Interpretation and Contradictions
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?
- Answer :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic clearance to explain efficacy drops in vivo.
- Tissue distribution studies : Use radiolabeled analogs to track compound accumulation in target organs.
- Metabolite screening : Identify active/inactive metabolites via LC-MS/MS to refine structure-activity relationships.
Future Research Directions
Q. What emerging methodologies could advance the study of this compound’s environmental or metabolic fate?
- Answer :
- Isotope labeling : C-labeled analogs for tracing biodegradation pathways in soil/water systems.
- CRISPR-Cas9 models : Engineer microbial consortia to study catabolic pathways.
- High-throughput microsomal assays : Screen Phase I/II metabolism using human liver microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
